molecular formula C8H7ClN2 B3177055 5-(Aminomethyl)-2-chlorobenzonitrile CAS No. 1261499-40-4

5-(Aminomethyl)-2-chlorobenzonitrile

Cat. No.: B3177055
CAS No.: 1261499-40-4
M. Wt: 166.61
InChI Key: YBAVDMUZYWKFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-chlorobenzonitrile: is an organic compound with the molecular formula C8H7ClN2 It features a benzene ring substituted with an aminomethyl group at the 5-position and a chlorine atom at the 2-position, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-chlorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzonitrile.

    Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where 2-chlorobenzonitrile is reacted with formaldehyde and a primary amine (such as methylamine) under acidic conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-(Aminomethyl)-2-chlorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It serves as a building block for the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding assays.

    Industrial Applications: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-chlorobenzonitrile depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-fluorobenzonitrile
  • 5-(Aminomethyl)-2-bromobenzonitrile
  • 5-(Aminomethyl)-2-iodobenzonitrile

Uniqueness

5-(Aminomethyl)-2-chlorobenzonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and material properties.

Properties

IUPAC Name

5-(aminomethyl)-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAVDMUZYWKFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-2-chlorobenzonitrile
Reactant of Route 2
5-(Aminomethyl)-2-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)-2-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
5-(Aminomethyl)-2-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)-2-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-2-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.